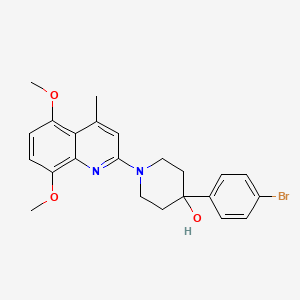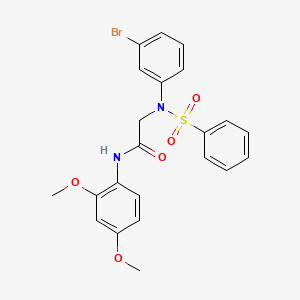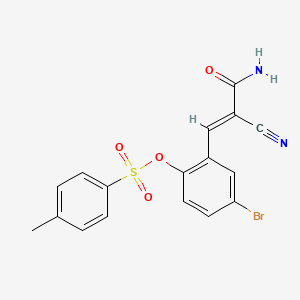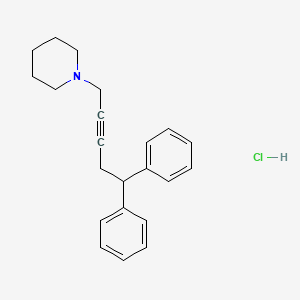
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the modulation of certain neurotransmitters in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have a significant impact on the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
The advantages of using 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively short half-life in vivo and its potential for off-target effects.
未来方向
There are several future directions for research involving 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of the role of dopamine in reward and motivation. Finally, there is potential for the development of novel drug delivery systems that could increase the effectiveness and duration of action of this compound in vivo.
合成方法
The synthesis of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinone with 4-bromoaniline in the presence of sodium hydride and 1,4-dibromobutane. The resulting product is then reduced using sodium borohydride to obtain this compound.
科学研究应用
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been extensively used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.
属性
IUPAC Name |
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15-14-20(25-22-19(29-3)9-8-18(28-2)21(15)22)26-12-10-23(27,11-13-26)16-4-6-17(24)7-5-16/h4-9,14,27H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHJHJTFYWFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4,8-dimethyl-2(1H)-quinolinone](/img/structure/B5000834.png)
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)


![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)